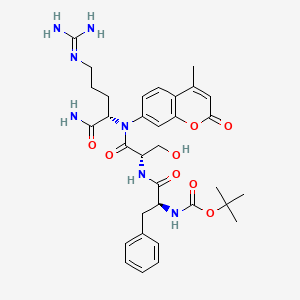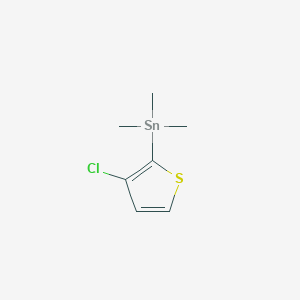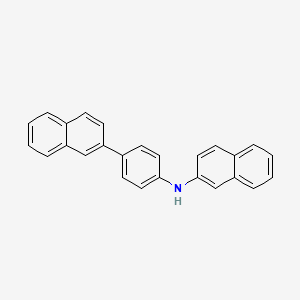
N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine is an organic compound that features a naphthalene moiety attached to a phenyl group, which is further connected to another naphthalene unit via an amine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine typically involves the coupling of naphthalene derivatives with aniline derivatives. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the formation of the carbon-nitrogen bond under mild conditions . The reaction conditions often include the use of a base such as potassium tert-butoxide and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials with specific electronic and optical characteristics.
Biological Studies: It can be used as a probe in fluorescence studies due to its strong emission properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism by which N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine exerts its effects is primarily related to its electronic properties. The compound can facilitate charge transport in electronic devices by acting as a hole-transporting material. Its molecular targets include the active layers in OLEDs and perovskite solar cells, where it helps in the efficient transfer of holes, thereby enhancing device performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine
- N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine
Uniqueness
N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine stands out due to its dual naphthalene structure, which imparts unique electronic and optical properties. Compared to similar compounds, it offers better stability and higher hole mobility, making it more effective in applications like OLEDs and solar cells .
Eigenschaften
Molekularformel |
C26H19N |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(4-naphthalen-2-ylphenyl)naphthalen-2-amine |
InChI |
InChI=1S/C26H19N/c1-3-7-22-17-24(10-9-19(22)5-1)21-11-14-25(15-12-21)27-26-16-13-20-6-2-4-8-23(20)18-26/h1-18,27H |
InChI-Schlüssel |
JKRVMXZEOYUWDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


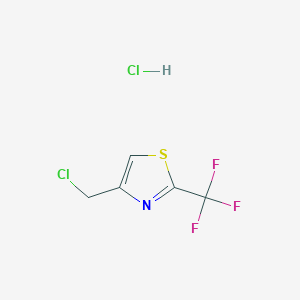

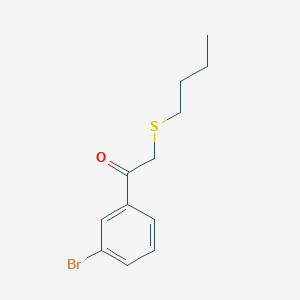
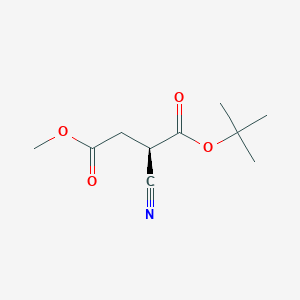
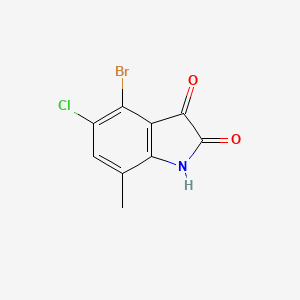
![N,N-Dimethylbenzo[b]thiophen-4-amine](/img/structure/B13651947.png)

![(E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13651961.png)
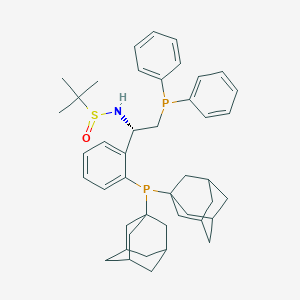


![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
